N-(9-Anthracenemethyl)cinchonidinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-Anthracenemethyl)cinchonidinium bromide is a cinchona-based chiral phase-transfer catalyst. It is known for its application in asymmetric synthesis, particularly in the alkylation and Michael addition reactions. The compound is characterized by its unique structure, which includes an anthracene moiety attached to the cinchonidinium framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Anthracenemethyl)cinchonidinium bromide typically involves the reaction of cinchonidine with 9-chloromethylanthracene. The process begins by dissolving cinchonidine and 9-chloromethylanthracene in toluene and heating the mixture to reflux. The product, N-(9-Anthracenemethyl)cinchonidinium chloride, is then isolated and purified. This intermediate is further reacted with allyl bromide in the presence of methylene chloride and aqueous potassium hydroxide to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(9-Anthracenemethyl)cinchonidinium bromide primarily undergoes substitution reactions. It is particularly effective in catalyzing asymmetric alkylation and Michael addition reactions.
Common Reagents and Conditions
The compound is often used in conjunction with reagents such as allyl bromide and tert-butyl glycinate-benzophenone Schiff base. The reactions are typically carried out in a micellar medium, which enhances the enantioselectivity of the process .
Major Products Formed
The major products formed from reactions involving this compound are enantioselective alkylation and Michael addition products. These products are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals.
Scientific Research Applications
N-(9-Anthracenemethyl)cinchonidinium bromide has a wide range of applications in scientific research:
Biology: The compound’s ability to induce chirality makes it useful in the synthesis of biologically active molecules.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates, contributing to the development of drugs with specific enantiomeric forms.
Industry: The compound is employed in the production of fine chemicals and specialty materials, where enantioselectivity is crucial.
Mechanism of Action
N-(9-Anthracenemethyl)cinchonidinium bromide exerts its effects through its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic) in a reaction mixture. The anthracene moiety enhances the compound’s ability to stabilize transition states, thereby increasing the reaction rate and enantioselectivity .
Comparison with Similar Compounds
Similar Compounds
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide: Another cinchona-based chiral phase-transfer catalyst with similar applications in asymmetric synthesis.
N-Benzylcinchonidinium bromide: Used in similar catalytic processes but lacks the anthracene moiety, which may affect its efficiency and selectivity.
Uniqueness
N-(9-Anthracenemethyl)cinchonidinium bromide is unique due to the presence of the anthracene moiety, which enhances its catalytic properties. This structural feature allows for greater stabilization of transition states and improved enantioselectivity compared to similar compounds.
Properties
Molecular Formula |
C35H34BrNO |
---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
[1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-naphthalen-1-ylmethanol;bromide |
InChI |
InChI=1S/C35H34NO.BrH/c1-2-24-22-36(23-33-30-15-7-4-11-27(30)20-28-12-5-8-16-31(28)33)19-18-26(24)21-34(36)35(37)32-17-9-13-25-10-3-6-14-29(25)32;/h2-17,20,24,26,34-35,37H,1,18-19,21-23H2;1H/q+1;/p-1 |
InChI Key |
BLMQFCWNKLRNTI-UHFFFAOYSA-M |
Canonical SMILES |
C=CC1C[N+]2(CCC1CC2C(C3=CC=CC4=CC=CC=C43)O)CC5=C6C=CC=CC6=CC7=CC=CC=C75.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.